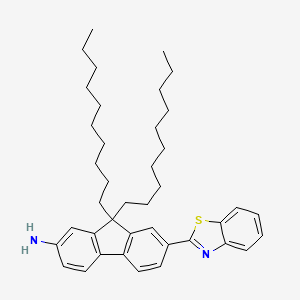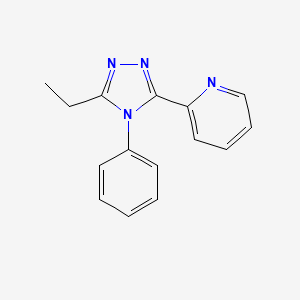
2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a chemical compound that belongs to the class of triazolopyridines This compound features a triazole ring fused to a pyridine ring, which is substituted with an ethyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides or alcohols.
Fusion with the Pyridine Ring: The pyridine ring can be constructed using various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alkoxides, and various solvents
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyridines or triazoles
科学研究应用
2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
相似化合物的比较
2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can be compared with other similar compounds, such as:
2-(4-Phenyl-5-ethyl-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but different substitution pattern
2-(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: Similar core structure but different substituent
2-(5-Ethyl-4-methyl-4H-1,2,4-triazol-3-yl)pyridine: Different phenyl substitution
These compounds share the triazolopyridine core but differ in their substituents, leading to variations in their biological activities and applications.
属性
CAS 编号 |
189320-80-7 |
|---|---|
分子式 |
C15H14N4 |
分子量 |
250.30 g/mol |
IUPAC 名称 |
2-(5-ethyl-4-phenyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C15H14N4/c1-2-14-17-18-15(13-10-6-7-11-16-13)19(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI 键 |
PYKXGXNONPGLTB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)
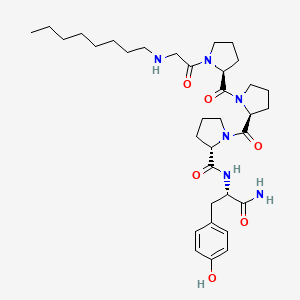
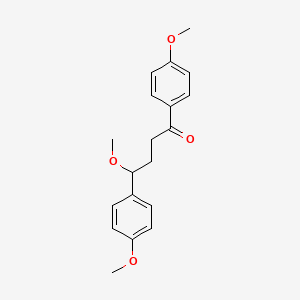
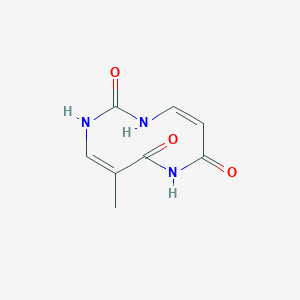
![4-[5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-nitrophenol](/img/structure/B15166174.png)
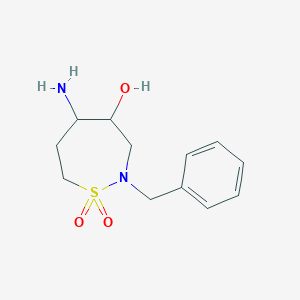
![Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-](/img/structure/B15166186.png)
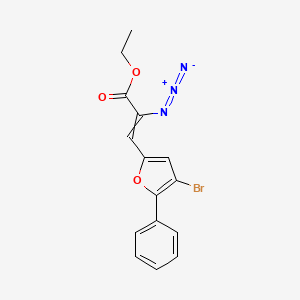
![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)
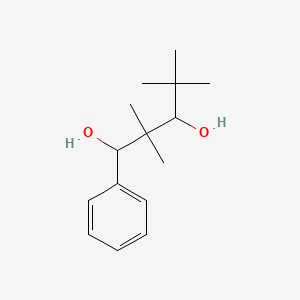
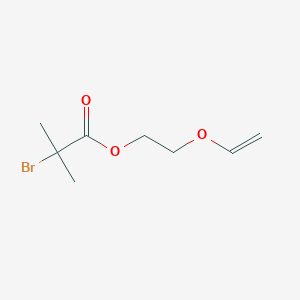
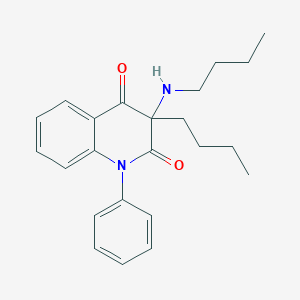
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
